4,6-Dichloro-1,3,5-triazin-2(1H)-one

Medicinal Chemistry Physical Organic Chemistry Crystallography

Researchers requiring stepwise functionalization of the s-triazine core without statistical byproducts often encounter limited options. 4,6-Dichloro-1,3,5-triazin-2(1H)-one solves this by offering two reactive chlorine sites and a deactivated C-2 carbonyl, enabling controlled, sequential nucleophilic aromatic substitution. - Permits clean construction of unsymmetrical triazinones for pharma & agrochemical libraries. - Sodium salt variant (DCHT-Na) provides aqueous solubility for bioconjugation and photographic gelatin hardening without toxic co-solvents. - Available in R&D to pilot-scale quantities; cold-chain storage ensures shelf stability.

Molecular Formula C3HCl2N3O
Molecular Weight 165.96 g/mol
CAS No. 15791-08-9
Cat. No. B101684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1,3,5-triazin-2(1H)-one
CAS15791-08-9
Molecular FormulaC3HCl2N3O
Molecular Weight165.96 g/mol
Structural Identifiers
SMILESC1(=NC(=O)N=C(N1)Cl)Cl
InChIInChI=1S/C3HCl2N3O/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9)
InChIKeyYKUDHBLDJYZZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1,3,5-triazin-2(1H)-one: Heterocyclic Building Block


4,6-Dichloro-1,3,5-triazin-2(1H)-one is a dichlorinated triazinone featuring a 1,3,5-triazine core with chlorine atoms at positions 4 and 6 and a carbonyl group at position 2 [1]. This scaffold combines two electrophilic sites with a hydrogen-bond-donating NH group, resulting in a reactivity profile that differs from fully chlorinated triazines such as cyanuric chloride [2]. The compound is primarily employed as a synthetic intermediate in the preparation of substituted triazinones for pharmaceutical and agrochemical research, where its ability to undergo sequential nucleophilic substitution enables the construction of diverse, unsymmetrical products [3].

Why This Compound Cannot Be Replaced by Generic Triazines


Although 4,6-dichloro-1,3,5-triazin-2(1H)-one shares the triazine core with widely used reagents like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), their physicochemical and reactivity differences preclude simple interchange. The presence of a carbonyl group at position 2 alters the ring electronics, reducing electrophilicity at C-2 and limiting substitution to the chlorine-bearing positions 4 and 6, thereby enabling selective sequential derivatization [1]. Furthermore, the single hydrogen-bond donor (N-H) affects solubility, crystal packing, and target engagement in biological systems [2]. These distinctions are critical for applications requiring controlled reactivity, such as the preparation of unsymmetrical triazinone libraries, where cyanuric chloride would yield statistical mixtures of substitution products [3].

Quantified Differentiation vs. Closest Analogs


Hydrogen-Bond Donor Capability

4,6-Dichloro-1,3,5-triazin-2(1H)-one possesses one hydrogen-bond donor (the N-H group), whereas cyanuric chloride has none. This distinction is critical for intermolecular interactions in biological target binding and for crystal engineering [1].

Medicinal Chemistry Physical Organic Chemistry Crystallography

Regioselective Substitution Pattern

4,6-Dichloro-1,3,5-triazin-2(1H)-one contains two chlorine leaving groups at positions 4 and 6, while the 2-position bears a carbonyl group. In contrast, cyanuric chloride presents three identical electrophilic sites, leading to statistical mixtures upon partial substitution. The dichlorotriazinone scaffold permits stepwise, regioselective functionalization to generate unsymmetrical products [1][2].

Synthetic Methodology Medicinal Chemistry Library Synthesis

Gelatin Hardening Efficiency

The sodium salt of 4,6-dichloro-1,3,5-triazin-2(1H)-one (DCHT-Na) has been patented as a gelatin hardening agent effective at concentrations as low as 0.1–1% by weight of dry gelatin [1]. Unlike formaldehyde or chrome alum, it does not impart undesirable photographic effects, offering a performance advantage in photographic emulsions.

Photographic Chemistry Protein Crosslinking Industrial Formulation

Physical Property Profile

4,6-Dichloro-1,3,5-triazin-2(1H)-one exhibits a higher predicted boiling point (224.4 ± 23.0 °C) compared to cyanuric chloride (190 °C). Its predicted density (2.02 ± 0.1 g/cm³) is also higher than that of cyanuric chloride (~1.5 g/cm³) [1]. These differences influence storage, handling, and distillation strategies.

Process Chemistry Physical Properties Handling

Sodium Salt Aqueous Solubility

The sodium salt derivative (CAS 2736-18-7) demonstrates markedly improved solubility in polar solvents compared to the parent free acid, enabling homogeneous reaction conditions that are difficult to achieve with cyanuric chloride or the free dichloro compound alone [1].

Green Chemistry Aqueous Synthesis Formulation

Application Scenarios Driven by Differentiation


Photographic Gelatin Hardening

In the photographic industry, the sodium salt of 4,6-dichloro-1,3,5-triazin-2(1H)-one (DCHT-Na) is employed as a gelatin hardening agent that combines high efficiency with minimal adverse photographic effects. Its performance at concentrations comparable to formaldehyde or chrome alum, without the toxicological or staining drawbacks, makes it a preferred choice for high-quality emulsion formulations [1].

Unsymmetrical Disubstituted Triazinone Synthesis

Medicinal chemistry groups utilize 4,6-dichloro-1,3,5-triazin-2(1H)-one as a scaffold for constructing focused libraries of catalytic human DNA topoisomerase IIα inhibitors. The two reactive chlorine atoms allow sequential introduction of structurally diverse amines or alcohols, enabling systematic structure–activity relationship exploration while avoiding the isomeric mixtures associated with cyanuric chloride [2].

Triazine-Based UV Absorber Intermediates

The compound serves as a gateway to high-performance triazine light stabilizers (e.g., UV-1600 class). Its differentiated reactivity profile permits selective arylations to yield monochloro-diaryltriazine intermediates, which are subsequently converted to hydroxyphenyltriazine UV absorbers with low volatility and high absorbance [3].

Aqueous-Phase Polymer Modification

For industrial applications requiring aqueous or polar solvent conditions, the sodium salt derivative provides sufficient solubility to enable homogeneous nucleophilic displacement reactions. This facilitates the attachment of functional groups onto polysaccharides, proteins, or synthetic polymers without the need for organic co-solvents [4].

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